molecular formula C11H8N2O B1435917 3-(5-Methyl-isoxazol-3-yl)-benzonitrile CAS No. 1231244-50-0

3-(5-Methyl-isoxazol-3-yl)-benzonitrile

Cat. No. B1435917
M. Wt: 184.19 g/mol
InChI Key: OCVXTGIMULXXNV-UHFFFAOYSA-N
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Description

The compound “3-(5-Methyl-isoxazol-3-yl)-benzonitrile” is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . The compound has a methyl group attached to the 5th position of the isoxazole ring . It also contains a benzonitrile group, which consists of a benzene ring attached to a nitrile group .

Safety And Hazards

The safety data sheet for a similar compound, “(5-Methylisoxazol-3-yl)methanol”, indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for research on “3-(5-Methyl-isoxazol-3-yl)-benzonitrile” could include further exploration of its synthesis process, detailed analysis of its molecular structure, investigation of its chemical reactivity, elucidation of its mechanism of action, comprehensive characterization of its physical and chemical properties, and thorough evaluation of its safety and hazards. Additionally, its potential applications in pharmaceuticals and other industries could be explored .

properties

IUPAC Name

3-(5-methyl-1,2-oxazol-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-8-5-11(13-14-8)10-4-2-3-9(6-10)7-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVXTGIMULXXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-isoxazol-3-yl)-benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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